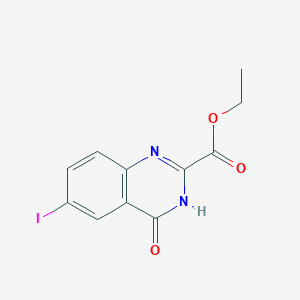![molecular formula C13H16N4 B8609239 1-[4-(1H-imidazol-1-yl)phenyl]piperazine](/img/structure/B8609239.png)
1-[4-(1H-imidazol-1-yl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[4-(1H-imidazol-1-yl)phenyl]piperazine is an organic compound that belongs to the class of phenylimidazoles. This compound features a piperazine ring substituted with a phenyl group that is further substituted with an imidazole ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine typically involves the reaction of 1-(4-bromophenyl)piperazine with imidazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-[4-(1H-imidazol-1-yl)phenyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.
科学的研究の応用
1-[4-(1H-imidazol-1-yl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-[4-(1H-imidazol-1-yl)phenyl]piperazine can be compared with other similar compounds, such as:
1-Phenylimidazole: Lacks the piperazine ring, resulting in different chemical and biological properties.
4-(1H-Imidazol-1-yl)phenol: Contains a hydroxyl group instead of a piperazine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the properties of both the imidazole and piperazine rings, making it a versatile compound for various applications.
特性
分子式 |
C13H16N4 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
1-(4-imidazol-1-ylphenyl)piperazine |
InChI |
InChI=1S/C13H16N4/c1-3-13(17-10-7-15-11-17)4-2-12(1)16-8-5-14-6-9-16/h1-4,7,10-11,14H,5-6,8-9H2 |
InChIキー |
SLUFTOXKPFMTNC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N3C=CN=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
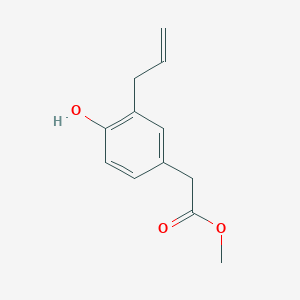
![{4-[(2-Bromophenyl)thio]phenyl}methanol](/img/structure/B8609181.png)
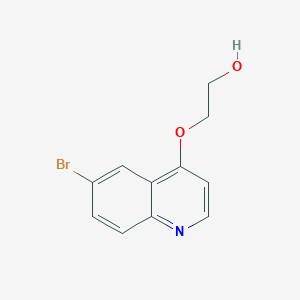
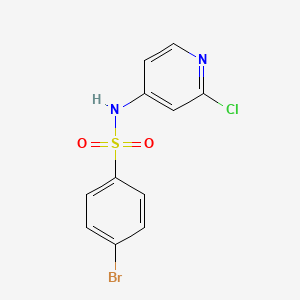
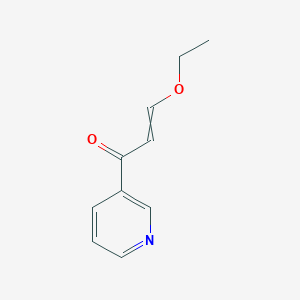
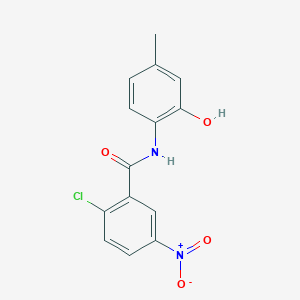
![N-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B8609209.png)
![tert-butyl N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B8609217.png)
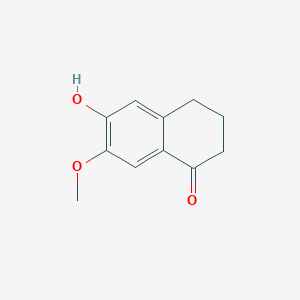

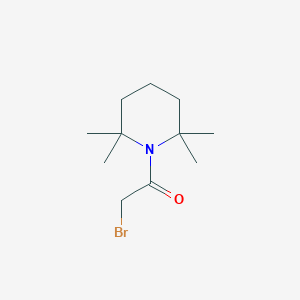
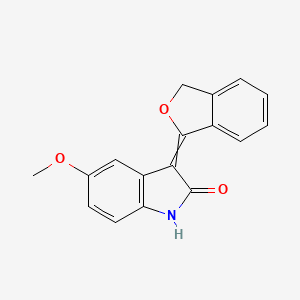
![2-Oxa-5-azabicyclo[2.2.2]octan-3-one,8,8-dimethyl-,(1R,4R)-(9CI)](/img/structure/B8609256.png)
